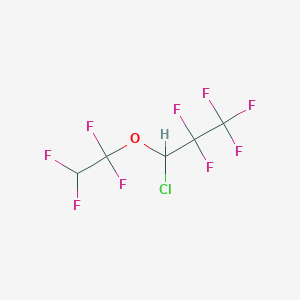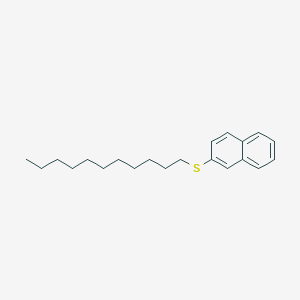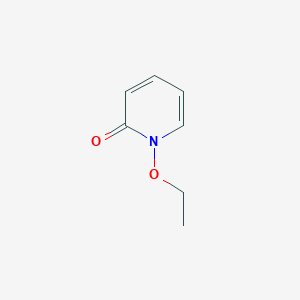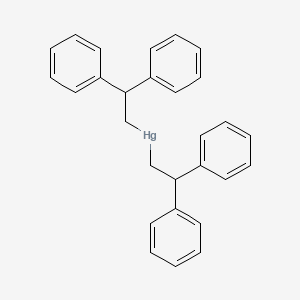
Bis(2,2-diphenylethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-diphenylethyl)mercury: is an organomercury compound characterized by the presence of two 2,2-diphenylethyl groups bonded to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-diphenylethyl)mercury typically involves the reaction of mercury(II) salts with 2,2-diphenylethyl reagents. One common method is the reaction of mercury(II) chloride with 2,2-diphenylethyl lithium or Grignard reagents under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the principles of organomercury synthesis in a controlled environment would apply.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2-diphenylethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The mercury atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic acids or alcohols, while reduction can produce elemental mercury and hydrocarbons.
Aplicaciones Científicas De Investigación
Bis(2,2-diphenylethyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the toxicological effects of organomercury compounds often includes this compound.
Industry: Although limited, its applications in industry include use in specialized chemical processes and materials science.
Mecanismo De Acción
The mechanism by which bis(2,2-diphenylethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular signaling processes.
Comparación Con Compuestos Similares
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group bonded to mercury and is used as a preservative and antiseptic.
Uniqueness: Bis(2,2-diphenylethyl)mercury is unique due to the presence of bulky 2,2-diphenylethyl groups, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds like dimethylmercury and diethylmercury.
Propiedades
Número CAS |
38958-17-7 |
|---|---|
Fórmula molecular |
C28H26Hg |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
bis(2,2-diphenylethyl)mercury |
InChI |
InChI=1S/2C14H13.Hg/c2*1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2*2-12H,1H2; |
Clave InChI |
SIBHMSCNWYFKTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[Hg]CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


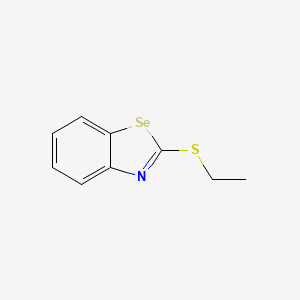
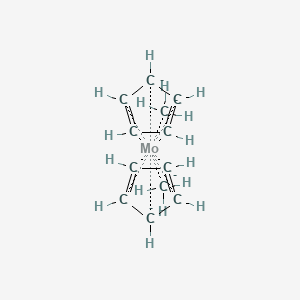
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
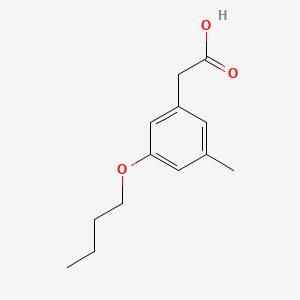
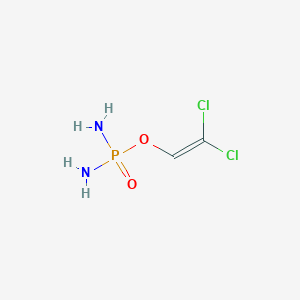
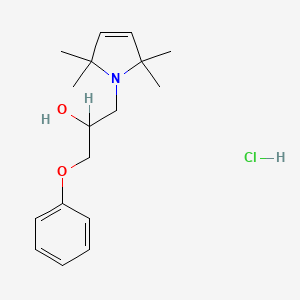
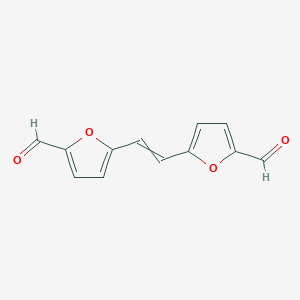
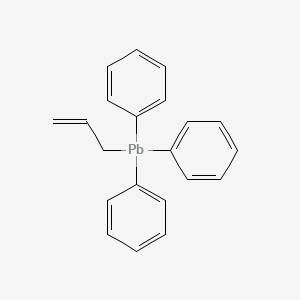

![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
